2-Hydroxy-3-propoxypropyl 2-methylprop-2-enoate
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Overview
Description
2-Hydroxy-3-propoxypropyl Methacrylate is an organic compound with the molecular formula C10H18O4. It is a methacrylate ester that is commonly used in the production of polymers and copolymers. This compound is known for its ability to undergo polymerization, making it valuable in various industrial applications, including coatings, adhesives, and dental materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-propoxypropyl Methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxy-3-propoxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-3-propoxypropyl Methacrylate often involves continuous processes to ensure high yield and purity. The raw materials are fed into a reactor where the esterification takes place. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-propoxypropyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-hydroxy-3-propoxypropanol.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, typically carried out at elevated temperatures.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products:
Polymerization: Polymers and copolymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 2-hydroxy-3-propoxypropanol.
Scientific Research Applications
2-Hydroxy-3-propoxypropyl Methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications, including coatings, adhesives, and sealants.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in dental materials such as dental resins and adhesives due to its excellent bonding properties and biocompatibility.
Industry: Applied in the production of high-performance coatings, inks, and varnishes due to its ability to form durable and resistant films.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-propoxypropyl Methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. This process is initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymers exhibit excellent mechanical properties, chemical resistance, and adhesion, making them suitable for various applications.
Comparison with Similar Compounds
2-Hydroxy-3-propoxypropyl Methacrylate can be compared with other methacrylate esters such as:
2-Hydroxyethyl Methacrylate: Similar in structure but has a shorter alkyl chain. It is commonly used in dental materials and coatings.
2-Hydroxypropyl Methacrylate: Similar in structure but lacks the propoxy group. It is widely used in adhesives and coatings.
Ethylene Glycol Dimethacrylate: Contains two methacrylate groups and is used as a cross-linking agent in polymer synthesis.
Uniqueness: 2-Hydroxy-3-propoxypropyl Methacrylate is unique due to its propoxy group, which imparts flexibility and improved adhesion properties to the resulting polymers. This makes it particularly valuable in applications where flexibility and strong adhesion are required.
Properties
CAS No. |
62149-40-0 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2-hydroxy-3-propoxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-13-6-9(11)7-14-10(12)8(2)3/h9,11H,2,4-7H2,1,3H3 |
InChI Key |
KFRCUGRTYBIAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(COC(=O)C(=C)C)O |
Origin of Product |
United States |
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